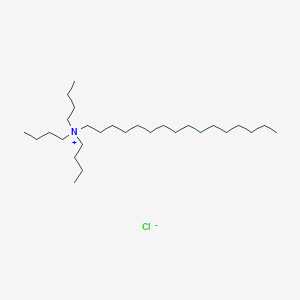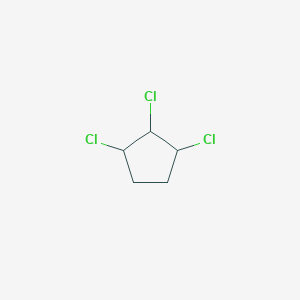
1,2,3-Trichlorocyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichlorocyclopentane is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of cyclopentane, where three hydrogen atoms are replaced by chlorine atoms at the 1, 2, and 3 positions
準備方法
1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.
化学反応の分析
1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various chlorinated cyclopentanones or cyclopentadienes, depending on the reaction conditions and oxidizing agents used.
科学的研究の応用
1,2,3-Trichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.
Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
作用機序
The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .
類似化合物との比較
1,2,3-Trichlorocyclopentane can be compared to other chlorinated cyclopentanes, such as 1,2,4-trichlorocyclopentane and 1,3,5-trichlorocyclopentane. These compounds differ in the positions of the chlorine atoms, which can affect their reactivity and applications. For example, 1,2,4-trichlorocyclopentane may have different substitution patterns and reaction conditions compared to this compound .
特性
CAS番号 |
5330-60-9 |
|---|---|
分子式 |
C5H7Cl3 |
分子量 |
173.46 g/mol |
IUPAC名 |
1,2,3-trichlorocyclopentane |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2 |
InChIキー |
QYSNWQRPZMUDMY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


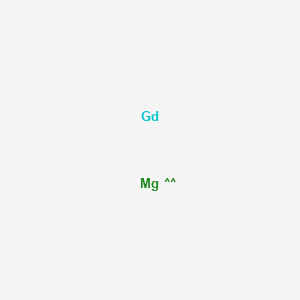
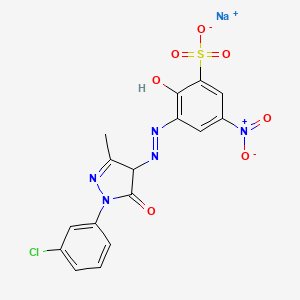
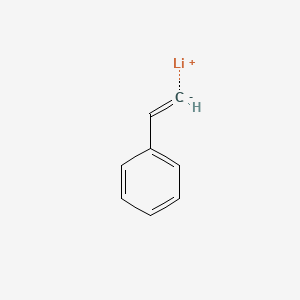
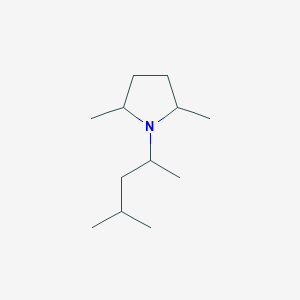
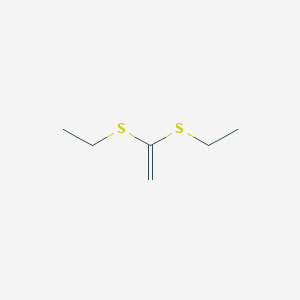
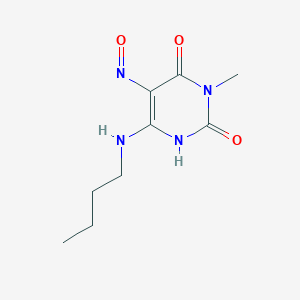
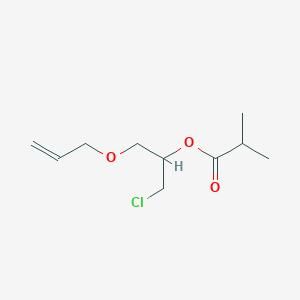
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
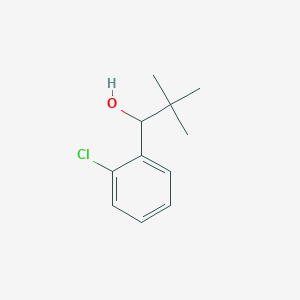
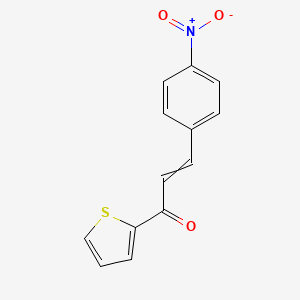
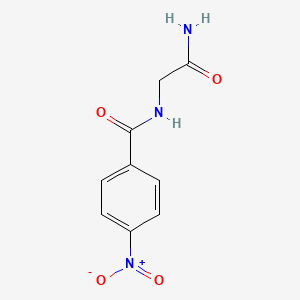
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
